EGFR Wild-Type and T790M Mutant Inhibition: 8a Derivative Outperforms Standard Doxorubicin in Cytotoxicity and Shows Dual EGFR Inhibition
The pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8a demonstrates sub-micromolar dual inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M resistance mutant (EGFRT790M), with IC50 values of 0.099 µM and 0.123 µM respectively [1]. In cellular cytotoxicity assays against the PC-3 prostate cancer cell line, compound 8a exhibited an IC50 of 9.5 µM, representing a 2.7-fold greater potency than the reference standard doxorubicin (IC50 25.7 µM) [1]. Furthermore, compound 8a induced a 5.3-fold increase in caspase-3 levels in PC-3 cells, confirming an apoptotic mechanism of action [1].
| Evidence Dimension | Kinase inhibition potency (IC50) and cellular cytotoxicity (IC50) |
|---|---|
| Target Compound Data | EGFRWT IC50 = 0.099 µM; EGFRT790M IC50 = 0.123 µM; PC-3 cell IC50 = 9.5 µM; Caspase-3 induction = 5.3-fold increase |
| Comparator Or Baseline | Doxorubicin: PC-3 cell IC50 = 25.7 µM |
| Quantified Difference | 2.7-fold more potent than doxorubicin in PC-3 cells; dual EGFRWT/T790M inhibition (IC50 ratio WT/T790M = 0.8) |
| Conditions | EGFR kinase inhibition assay; MTT cell viability assay in PC-3 prostate cancer cells; 48-hour incubation |
Why This Matters
The sub-100 nM EGFRWT potency combined with retained activity against the T790M resistance mutant (IC50 ratio <2) provides a differentiation advantage over EGFR inhibitors that lose efficacy against the T790M variant, while the 2.7-fold cytotoxicity advantage over doxorubicin supports selection for anticancer screening cascades targeting resistant phenotypes.
- [1] Elzahabi, H.S.A., Nossier, E.S., Alasfoury, R.A., El-Manawaty, M., Sayed, S.M., Elkaeed, E.B., Metwaly, A.M., Hagras, M., & Eissa, I.H. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053-1076. View Source
